N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-ethoxyaniline
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Overview
Description
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-ethoxyaniline is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms.
Preparation Methods
The synthesis of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-ethoxyaniline typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford the oxadiazole ring . The final step involves the nucleophilic attack of the amine to form the desired compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .
Chemical Reactions Analysis
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-ethoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-ethoxyaniline has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antiviral, antibacterial, and anticancer agent.
Material Science: The compound’s unique structure makes it useful in the development of high-energy materials and polymers.
Agriculture: It has shown promise as a pesticide and herbicide due to its biological activity against various plant pathogens.
Mechanism of Action
The mechanism of action of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-ethoxyaniline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells . The exact pathways and targets can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-ethoxyaniline can be compared to other oxadiazole derivatives such as:
N-{[3-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-ethoxyaniline: Similar structure but different regioisomerism, leading to variations in biological activity.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a thiadiazole ring instead of an oxadiazole ring, which can result in different pharmacological properties. The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethoxy group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C17H16ClN3O2 |
---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-ethoxyaniline |
InChI |
InChI=1S/C17H16ClN3O2/c1-2-22-15-9-7-14(8-10-15)19-11-16-20-17(21-23-16)12-3-5-13(18)6-4-12/h3-10,19H,2,11H2,1H3 |
InChI Key |
JBZPRDZCKVMAOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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